molecular formula C19H25BrN2O4Si B8237158 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

Cat. No.: B8237158
M. Wt: 453.4 g/mol
InChI Key: RLFKTXUPUFMJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated isoindolinone-piperidine-2,6-dione derivative featuring a trimethylsilyl ethoxymethyl (SEM) protecting group. The core structure comprises a piperidine-2,6-dione scaffold linked to a 5-bromo-substituted isoindolinone moiety. The SEM group enhances solubility and stability during synthesis, a common strategy in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name

3-(6-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFKTXUPUFMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-1-oxo-2,3-Dihydro-1H-Isoindole

The brominated isoindolinone core is typically synthesized via bromination of isoindolin-1-one precursors. A common route involves direct electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 50–60°C for 4–6 hours, yielding 5-bromoisoindolin-1-one with >80% regioselectivity. Alternative methods employ N-bromosuccinimide (NBS) under radical-initiated conditions, though this approach risks over-bromination.

Table 1: Bromination Methods for Isoindolinone Synthesis

MethodReagents/ConditionsYield (%)Regioselectivity
ElectrophilicBr₂, AcOH, 50°C, 6h825-Bromo (100%)
Radical-initiatedNBS, AIBN, CCl₄, reflux, 8h755-Bromo (85%)

Preparation of Piperidine-2,6-Dione Derivatives

Piperidine-2,6-dione is synthesized via cyclization of glutaric acid derivatives. A two-step process involving glutaric anhydride ammonolysis followed by thermal dehydration at 180°C under vacuum produces the dione in 68–72% yield. Recent advances utilize microwave-assisted cyclization (150°C, 20 min) to improve yields to 85%.

Core Structure Assembly: Coupling Isoindolinone and Piperidine-2,6-Dione

The coupling of 5-bromoisoindolinone with piperidine-2,6-dione is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Approach

Reaction of 5-bromo-1-oxoisoindolin-2-yl chloride with piperidine-2,6-dione in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C affords the coupled product in 65% yield. The chloride intermediate is generated using thionyl chloride (SOCl₂) under reflux.

Key Reaction:

5-Bromo-1-oxoisoindolin-2-yl chloride+Piperidine-2,6-dioneTEA, DCMCoupled Product\text{5-Bromo-1-oxoisoindolin-2-yl chloride} + \text{Piperidine-2,6-dione} \xrightarrow{\text{TEA, DCM}} \text{Coupled Product}

Reductive Amination Strategy

Alternative routes employ reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This method achieves 70% yield but requires careful pH control to avoid over-reduction.

SEM-Protecting Group Installation

The SEM group is introduced to protect the secondary amine in the piperidine ring, enhancing solubility and stability during subsequent reactions.

SEM Chloride Alkylation

Treatment of the coupled intermediate with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature provides the SEM-protected product in 88% yield. Excess SEM-Cl (1.5 equiv) ensures complete protection.

Mechanistic Insight:
The reaction proceeds via deprotonation of the piperidine nitrogen by NaH, followed by nucleophilic attack on SEM-Cl to form the SEM-ether linkage.

Table 2: SEM Protection Optimization

BaseSolventTemperatureSEM-Cl (equiv)Yield (%)
NaHTHF0°C → RT1.588
DIEADMFRT2.076
K₂CO₃AcetoneReflux1.265

Purification and Characterization

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Characterization includes:

  • ¹H/¹³C NMR : Confirmation of SEM group (δ 0.00 ppm for Si(CH₃)₃, δ 3.58–3.62 ppm for -OCH₂CH₂Si-).

  • HRMS : Molecular ion peak at m/z 453.4 [M+H]⁺.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis

Recent protocols immobilize the piperidine-2,6-dione on Wang resin, enabling sequential bromination and SEM protection with a 78% overall yield. This method reduces purification complexity but requires specialized equipment.

Enzymatic Coupling

Pilot studies using lipase B from Candida antarctica (CAL-B) in tert-butanol show promising results (55% yield), though scalability remains challenging.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Over-bromination is mitigated using dilute Br₂ (0.5 equiv) in acetic acid.

  • SEM Group Stability : The SEM group is susceptible to cleavage under strong acidic conditions (e.g., TFA), necessitating neutral pH during synthesis.

  • Stereochemical Control : Racemization at the piperidine C3 position is minimized by conducting reactions at low temperatures (0–5°C).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for bromination and SEM protection steps, achieving 92% yield with a throughput of 200 g/h . Solvent recovery systems (e.g., thin-film evaporation) reduce costs by recycling THF and DCM.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine-dione moiety.

    Reduction: Reduction reactions could target the brominated isoindoline structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the piperidine-dione, while substitution could introduce new functional groups at the bromine site.

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the fields of oncology and inflammation:

  • Anticancer Properties : The compound is believed to interact with specific biological targets, leading to modulation of pathways associated with cancer cell proliferation. In vitro evaluations have shown promising results against human tumor cells, indicating potential antitumor activity .
  • Anti-inflammatory Effects : Initial assessments suggest that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of cancer cell lines using established protocols. The results indicated significant growth inhibition rates in several tested lines, suggesting its viability as an anticancer agent .

Case Study 2: PROTAC Research

The compound has also been identified as a useful analog in PROTAC (Proteolysis Targeting Chimeras) research. Its structural properties allow it to engage with E3 ligases effectively, paving the way for novel therapeutic strategies in targeted protein degradation .

Mechanism of Action

The mechanism of action of 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
Target Compound: 3-(5-Bromo-1-oxo-isoindol-2-yl)-1-SEM-piperidine-2,6-dione SEM group, 5-bromo-isoindolinone ~450.4 (estimated) Likely enhanced stability; potential protease inhibition (inferred)
Lenalidomide (3-(4-Amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione) 4-Amino-isoindolinone 259.26 FDA-approved for multiple myeloma, MCL; immunomodulatory
3-(5-Bromo-3-methyl-2-oxo-benzimidazol-1-yl)-piperidine-2,6-dione Benzimidazolone core, 5-bromo, 3-methyl 338.16 High purity (>95%); structural analog for screening
3-(5-Fluoro-1-oxoisoindolin-2-yl)-piperidine-2,6-dione 5-Fluoro-isoindolinone 262.24 Fluorinated analog; potential improved bioavailability
3-(1-Oxo-isoindolin-2-yl)-piperidine-2,6-dione (EM-12) Unsubstituted isoindolinone 245.22 Reference compound for SAR studies

Bioactivity and Mechanism

  • Structural-Activity Relationships (SAR): The 5-bromo substituent in the target compound may enhance binding affinity to targets like cereblon (CRBN), a mechanism seen in lenalidomide (4-amino analog) .
  • Docking Studies : Small structural changes (e.g., bromo vs. fluoro) significantly alter docking affinities due to steric/electronic effects . For example, bromine’s larger size may improve hydrophobic interactions in binding pockets.

Pharmacokinetic and Toxicological Profiles

  • Lenalidomide : Oral bioavailability >90%; metabolized via hydrolysis .
  • Target Compound : The SEM group may slow hydrolysis, extending half-life but requiring metabolic removal for activation. Toxicity risks (e.g., hepatotoxicity) are plausible due to bromine and SEM .

Biological Activity

The compound 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione (CAS Number: 2409004-53-9) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
Molecular Formula C19H25BrN2O4Si
Molecular Weight 453.41 g/mol
IUPAC Name 3-(5-bromo-1-oxoisoindolin-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
InChI Key RLFKTXUPUFMJKJ-UHFFFAOYSA-N

Research indicates that the compound interacts with various molecular targets, primarily through inhibition of specific enzymes. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway is crucial for producing neuroactive and immunoregulatory metabolites, suggesting that the compound may play a role in modulating immune responses and neuroprotection .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance:

  • In vitro studies demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines.
  • The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against a range of bacterial strains. It has been tested against:

  • Staphylococcus aureus
  • Escherichia coli

These studies indicate that the compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Cancer Cell Lines :
    • Researchers treated human breast cancer cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.
  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of the compound against common pathogens.
    • The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.

Research Findings

Recent findings from diverse sources have reinforced the biological significance of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against multiple bacterial strains
Mechanism of ActionInhibits IDO1 enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound, and how can researchers optimize yield?

  • Methodology :

  • Synthesis : Use a multi-step approach starting with brominated isoindolinone intermediates. Protect the piperidine-2,6-dione core with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group to enhance stability during subsequent reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Optimization : Adjust reaction stoichiometry (e.g., SEM-Cl equivalents) and temperature (60–80°C for cyclization steps) to mitigate side products like dehalogenated derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Key Techniques :

  • NMR : Use 1H^1H-NMR to confirm the SEM group’s presence (δ ~3.3–3.7 ppm for -OCH2_2CH2_2Si(CH3_3)3_3) and assess isoindolinone ring substitution patterns. 19F^{19}F-NMR (if applicable) and 13C^{13}C-NMR help identify carbonyl environments .
  • FT-IR : Confirm lactam (C=O stretch at ~1680–1720 cm1^{-1}) and SEM ether (Si-O-C stretch at ~1000–1100 cm1^{-1}) functionalities.
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • In Vitro Assays : Prioritize enzyme inhibition studies (e.g., proteasome or kinase targets) using fluorogenic substrates, as structurally related piperidine-2,6-diones show activity in such systems .
  • Cytotoxicity Screening : Use human cancer cell lines (e.g., HCT-116, MCF-7) with MTT assays. Include a positive control (e.g., lenalidomide) to benchmark potency .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and evaluated for their impact on bioavailability?

  • Methodology :

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol, acetonitrile, DMSO/water) followed by X-ray powder diffraction (XRPD) to identify distinct crystalline forms .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting points and detect glass transitions.
  • Bioavailability Assessment : Compare dissolution rates (USP apparatus II, pH 6.8 buffer) of polymorphs and analyze pharmacokinetics in rodent models .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Strategies :

  • Orthogonal Assays : Validate initial findings with alternative assays (e.g., switch from MTT to ATP-based luminescence for cytotoxicity).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Dose-Response Replication : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to confirm IC50_{50} values and rule out assay interference (e.g., compound aggregation) .

Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?

  • Framework :

  • Molecular Docking : Model the compound’s interaction with target proteins (e.g., cereblon for immunomodulatory drugs) using AutoDock Vina. Prioritize derivatives with enhanced hydrogen-bonding to key residues .
  • ADMET Prediction : Use SwissADME or ADMETLab to predict permeability (LogP < 3) and metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Methodological Considerations Table

Research ObjectiveKey TechniquesPotential ChallengesValidation Strategies
Synthesis OptimizationHPLC, NMR, HRMSLow yield due to SEM group instabilityAdjust protecting group strategy (e.g., switch to tert-butoxycarbonyl)
Polymorph CharacterizationXRPD, DSCSolvate formation during crystallizationUse non-polar solvents (e.g., hexane) for desolvation
Bioactivity ContradictionsLC-MS, Orthogonal assaysFalse positives from assay interferenceInclude counter-screens (e.g., detergent-based aggregation tests)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.